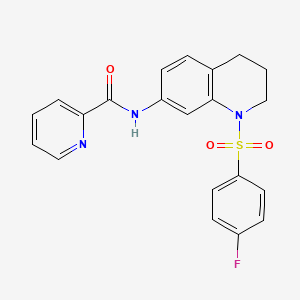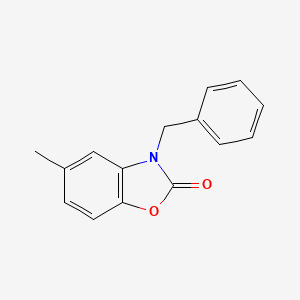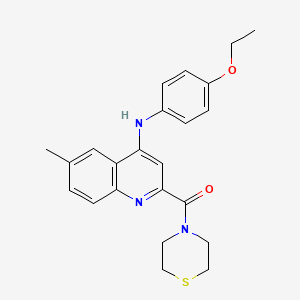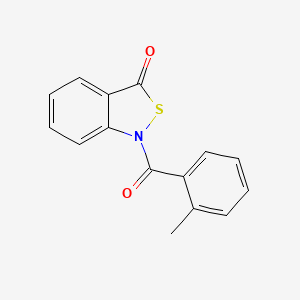
2,6-diamino-4-(3,4-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 2,6-diamino-4-aryl-3,5-dicyano-4H-thiopyrans . It is used in the synthesis of nicotinamide derivatives .
Synthesis Analysis
The compound can be synthesized through a three-component reaction of 2,6-diamino-4-aryl-3,5-dicyano-4H-thiopyrans, acetoacetanilides, and alkylating reagents . This process involves cross-recyclization of thiopyrans .Molecular Structure Analysis
The molecular structure of this compound includes a thiopyran ring, which is a six-membered heterocyclic compound containing one sulfur atom . The compound also contains dimethoxyphenyl and dicyano functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound proceed via cross-recyclization of thiopyrans . This leads to the formation of various nicotinamide derivatives .Applications De Recherche Scientifique
Chemical Reactivity and Synthetic Utility
Compounds with structural features similar to 2,6-diamino-4-(3,4-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile are often explored for their chemical reactivity and synthetic utility. For example, research into various thiopyran derivatives has indicated that these compounds can exhibit significant chemical versatility, making them valuable for synthesizing a broad range of chemical entities. Thiopyrans and related heterocycles are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science applications (Sosnovskikh, 2018).
Biological Activity
The presence of dimethoxyphenyl and amino groups in a compound's structure can significantly influence its biological activity. Compounds bearing these functionalities have been extensively studied for their potential bioactivities, including antimicrobial, antioxidant, and neuroprotective effects. For instance, studies on dapsone, a compound with amino functionalities, have shown its effectiveness as a neuroprotective agent, indicating the potential therapeutic applications of compounds with similar structural features (Diaz‐Ruiz et al., 2021).
Optoelectronic Properties
The incorporation of thiopyran cores and dimethoxyphenyl groups into organic molecules can also impact their optoelectronic properties. These structural motifs are explored in the context of organic light-emitting diodes (OLEDs) and other photonic applications. Research in this area focuses on designing molecules with enhanced light absorption and emission characteristics, which are crucial for developing more efficient and sustainable optoelectronic devices (Squeo & Pasini, 2020).
Environmental Implications
While not directly related to the environmental fate of this compound, research into similar compounds, such as various herbicides and synthetic phenolic antioxidants, highlights the importance of understanding the environmental behavior and potential toxicity of synthetic chemicals. Studies in this domain aim to assess the persistence, bioaccumulation, and ecotoxicological effects of chemical pollutants, guiding the development of safer and more environmentally friendly compounds (Islam et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
2,6-diamino-4-(3,4-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-20-11-4-3-8(5-12(11)21-2)13-9(6-16)14(18)22-15(19)10(13)7-17/h3-5,13H,18-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSHQHZHTSCVJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(SC(=C2C#N)N)N)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2813490.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2813493.png)
![Ethyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B2813494.png)
![6-tert-butyl-3-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one](/img/structure/B2813495.png)

![N-(cyanomethyl)-2-{[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2813500.png)
![5-(4-chlorobenzenesulfonyl)-7-ethyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2813503.png)

![2-[[(2S,6R)-2,6-Dimethylmorpholine-4-carbonyl]amino]benzoic acid](/img/structure/B2813506.png)


![1-(1,2-benzoxazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanesulfonamide](/img/structure/B2813509.png)

